molecular formula C21H42O2 B12427002 18-Methyleicosanoic acid-d3

18-Methyleicosanoic acid-d3

Cat. No.: B12427002
M. Wt: 329.6 g/mol
InChI Key: WSRCOZWDQPJAQT-BMSJAHLVSA-N
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Description

18-Methyleicosanoic acid-d3 is a deuterium-labeled derivative of 18-Methyleicosanoic acid. This compound is a branched-chain fatty acid with a methyl group at the 18th carbon position. It is primarily used in scientific research as a stable isotope-labeled compound for various analytical and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-Methyleicosanoic acid-d3 involves the incorporation of deuterium atoms into the 18-Methyleicosanoic acid molecule. This is typically achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is carefully monitored to maintain the isotopic purity and chemical integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

18-Methyleicosanoic acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

18-Methyleicosanoic acid-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 18-Methyleicosanoic acid-d3 is primarily related to its role as a stable isotope-labeled compound. It does not exert biological effects by itself but is used to trace and study the behavior of its non-deuterated counterpart, 18-Methyleicosanoic acid. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in analytical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

18-Methyleicosanoic acid-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for more accurate and sensitive detection in mass spectrometry, making it a valuable tool in research .

Properties

Molecular Formula

C21H42O2

Molecular Weight

329.6 g/mol

IUPAC Name

18-(trideuteriomethyl)icosanoic acid

InChI

InChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23)/i2D3

InChI Key

WSRCOZWDQPJAQT-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC)CCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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